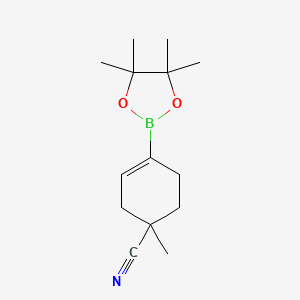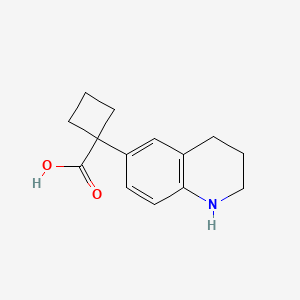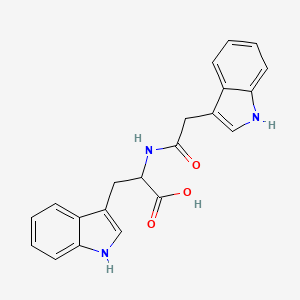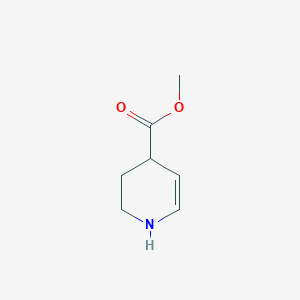
2-(Cyanomethyl)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C9H5N3O2 It is characterized by the presence of a cyanomethyl group (-CH2CN) and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-5-nitrobenzonitrile typically involves the nitration of 2-(Cyanomethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-(Cyanomethyl)-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
2-(Cyanomethyl)-5-nitrobenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-5-nitrobenzonitrile depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
- 2-(Cyanomethyl)-4-nitrobenzonitrile
- 2-(Cyanomethyl)-3-nitrobenzonitrile
- 2-(Cyanomethyl)-6-nitrobenzonitrile
Comparison: 2-(Cyanomethyl)-5-nitrobenzonitrile is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the position of the nitro group can affect the compound’s electronic properties and steric hindrance, leading to differences in reaction rates and product distributions.
Properties
Molecular Formula |
C9H5N3O2 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-(cyanomethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-4-3-7-1-2-9(12(13)14)5-8(7)6-11/h1-2,5H,3H2 |
InChI Key |
XQPRFQBEKHSYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)


![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)


![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)

